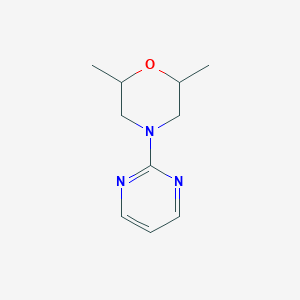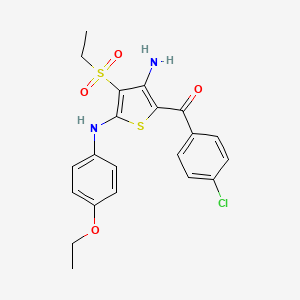![molecular formula C20H22N4O4 B2558409 3-(2-(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 1706101-96-3](/img/structure/B2558409.png)
3-(2-(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)-2-氧代乙基)苯并[d]恶唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
毒蕈碱受体激动剂
该化合物已被鉴定为选择性 M1 部分激动剂,在 M2 和 M3 毒蕈碱受体测定中具有拮抗作用 。 这表明它有可能用于开发治疗阿尔茨海默病等神经系统疾病的药物,其中 M1 毒蕈碱受体激动剂可以帮助增强认知功能。
抗癌活性
该化合物的衍生物对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的多种人类癌细胞系表现出显著的抗癌活性 。 这为该化合物用于合成新型抗癌药物开辟了途径,有可能与现有治疗方法相比提供更好的疗效或减少副作用。
构象研究
该化合物的结构允许围绕恶二唑-氮杂降冰片烷键自由旋转,这是一个独特的特征,可以在构象研究中加以利用 。 这种特性可能在设计可改变其形状以与各种生物靶标相互作用的灵活药物分子中具有价值。
生物活性化合物的合成
1,2,4-恶二唑部分的存在是开发各种生物活性化合物中众所周知的构建模块。 它已用于合成具有多种生物活性的化合物,包括抗菌、抗真菌和抗结核作用 。
过氧化物酶体增殖物激活受体 (PPARs) 激动剂
研究表明,该化合物的衍生物可能作为 PPARδ/β 的潜在激动剂,这些受体参与调节代谢、炎症和脂质稳态 。 这种应用可能导致治疗代谢疾病的新方法。
含能材料研究
该化合物的衍生物已被探索用于含能材料,这些材料具有较低的机械敏感性和爆炸时产生高气体体积 。 这表明在开发用于工业和军事用途的更安全、更高效炸药方面具有潜在应用。
作用机制
Target of Action
The primary target of the compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism in adipocytes and macrophages .
Mode of Action
The compound interacts with its target, FABP4, by binding to the protein’s active site . This interaction can alter the protein’s conformation and inhibit its function . The compound has also been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .
Biochemical Pathways
The compound’s interaction with FABP4 affects the lipid metabolism pathway . By inhibiting FABP4, the compound can disrupt the normal process of fatty acid uptake and transport, leading to changes in lipid metabolism . Additionally, the compound’s agonist and antagonist properties can influence the muscarinic receptor pathways .
Pharmacokinetics
The compound’s ability to bind to fabp4 suggests it may be well absorbed and distributed in the body
Result of Action
The result of the compound’s action is a disruption in lipid metabolism due to the inhibition of FABP4 . This can lead to changes in cellular lipid levels and potentially impact various biological processes that depend on these lipids . The compound’s agonist and antagonist properties on muscarinic receptors can also result in changes in neurotransmission .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other lipids or proteins in the cellular environment can affect the compound’s binding to FABP4 . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy
生化分析
Biochemical Properties
3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective partial agonist for M1 muscarinic receptors while exhibiting antagonist properties for M2 and M3 muscarinic receptors . The nature of these interactions involves binding to the active sites of these receptors, leading to conformational changes that modulate their activity.
Cellular Effects
The compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with muscarinic receptors can alter intracellular calcium levels, impacting cell signaling pathways such as the phosphoinositide pathway . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to muscarinic receptors, leading to either inhibition or activation of these receptors depending on the subtype . This binding results in changes in receptor conformation, which in turn affects downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in normal cellular function and potential damage to tissues.
Metabolic Pathways
3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules.
属性
IUPAC Name |
3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18(12-24-15-5-1-2-6-16(15)27-20(24)26)23-9-3-4-13(11-23)10-17-21-19(22-28-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYRDMBVFBLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide](/img/structure/B2558329.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/new.no-structure.jpg)
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)





